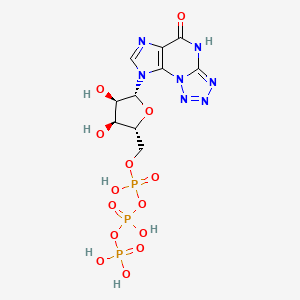![molecular formula C6H10N2O3 B14454219 2-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]acetic acid](/img/structure/B14454219.png)
2-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]acetic acid is an organic compound with a unique structure that includes both an imine and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]acetic acid can be achieved through several methods. One common approach involves the reaction of an appropriate aldehyde with an amino acid derivative under controlled conditions. The reaction typically requires a catalyst and may involve steps such as condensation and subsequent hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can react with the imine group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
2-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Mecanismo De Acción
The mechanism of action of 2-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]acetic acid involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions and proteins, influencing their activity. The imine group can participate in reversible binding with biological molecules, modulating their function and pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]propanoic acid
- 2-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]butanoic acid
Uniqueness
2-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]acetic acid is unique due to its specific structural features, such as the presence of both an imine and a carboxylic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in scientific research .
Propiedades
Fórmula molecular |
C6H10N2O3 |
|---|---|
Peso molecular |
158.16 g/mol |
Nombre IUPAC |
2-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]acetic acid |
InChI |
InChI=1S/C6H10N2O3/c1-4(5(2)8-11)7-3-6(9)10/h11H,3H2,1-2H3,(H,9,10)/b7-4?,8-5+ |
Clave InChI |
DARHPCHHGSLWDK-SNRNYVCESA-N |
SMILES isomérico |
CC(=NCC(=O)O)/C(=N/O)/C |
SMILES canónico |
CC(=NCC(=O)O)C(=NO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid](/img/structure/B14454140.png)
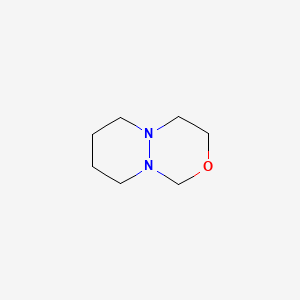
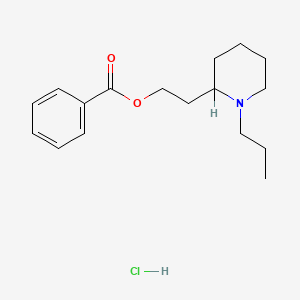
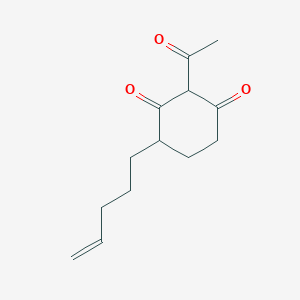
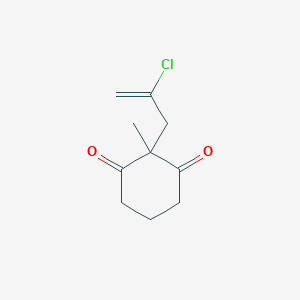
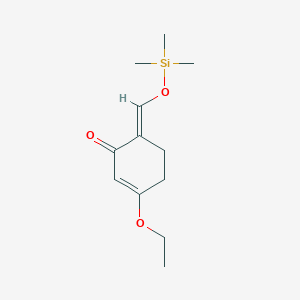
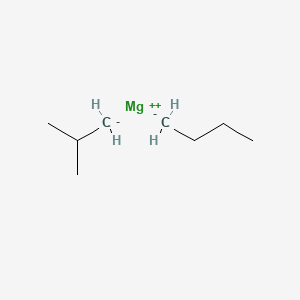
![4-[(Phenylsulfanyl)methyl]pyridine](/img/structure/B14454179.png)
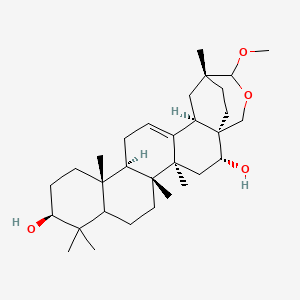



![Methyl 4-[1-(2-carbamoylaziridin-1-yl)ethenyl]benzoate](/img/structure/B14454201.png)
